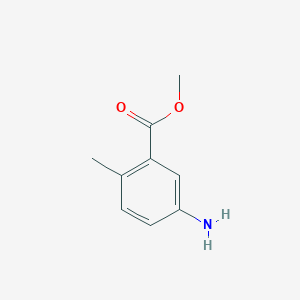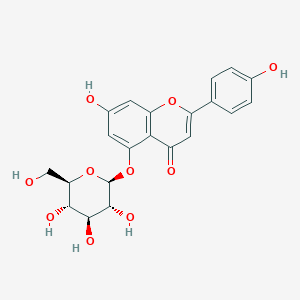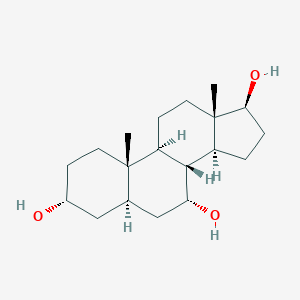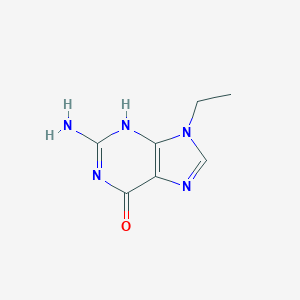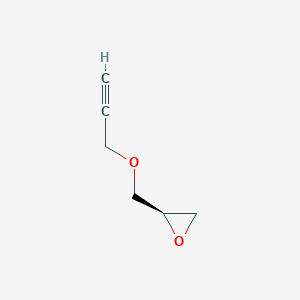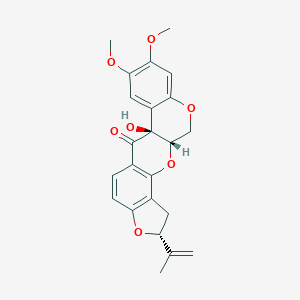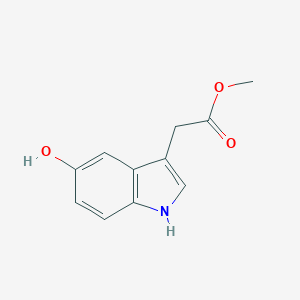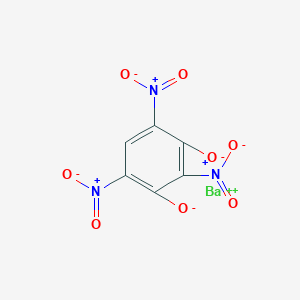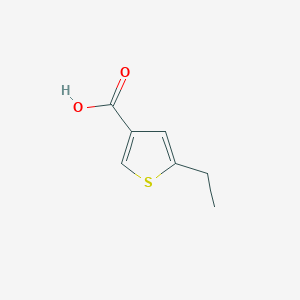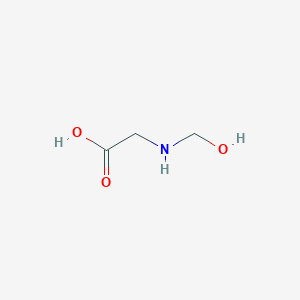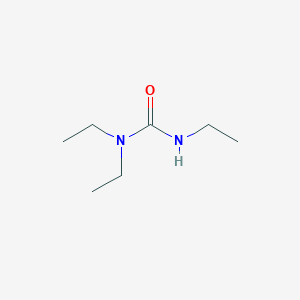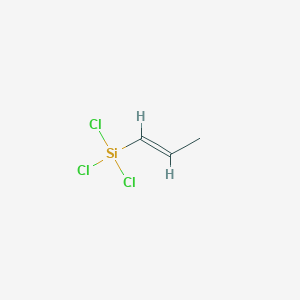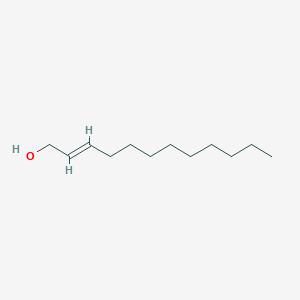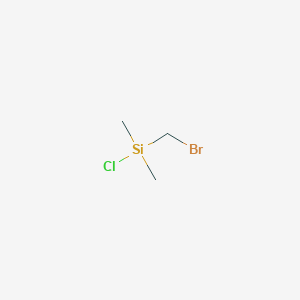![molecular formula C16H28 B106042 Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene CAS No. 18208-94-1](/img/structure/B106042.png)
Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene (HBCD) is a cyclic organic compound that has been widely studied for its potential applications in various fields. HBCD is a highly stable compound that has a unique structure, which makes it an ideal candidate for a range of scientific research applications.
Wirkmechanismus
The mechanism of action of Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene is not fully understood, but it is believed to be related to its unique structure. Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene has a cyclic structure that allows it to interact with other molecules in a specific way, which may be responsible for its potential applications in various fields.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene are not well understood, but studies have shown that it can have a range of effects on living organisms. In animal studies, Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene has been shown to have potential neurotoxic effects, as well as effects on the immune system and reproductive system. However, more research is needed to fully understand the effects of Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene has several advantages as a compound for use in lab experiments, including its stability, unique structure, and potential applications in various fields. However, Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene also has several limitations, including its potential toxicity and the need for specialized equipment and expertise to work with the compound safely.
Zukünftige Richtungen
There are several future directions for research on Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene, including further studies on its potential applications in material science, environmental science, and medicinal chemistry. Additionally, more research is needed to fully understand the mechanism of action of Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene and its potential effects on living organisms. Finally, there is a need for the development of safer and more efficient methods for synthesizing and working with Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene in lab experiments.
Conclusion:
In conclusion, Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene is a cyclic organic compound that has been widely studied for its potential applications in various fields. The synthesis method of Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene involves catalytic hydrogenation of cyclododecatriene, and its potential applications include material science, environmental science, and medicinal chemistry. The mechanism of action of Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene is not fully understood, and more research is needed to fully understand its potential effects on living organisms. While Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene has several advantages as a compound for use in lab experiments, it also has several limitations, including its potential toxicity and the need for specialized equipment and expertise to work with the compound safely. Finally, there are several future directions for research on Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene, including further studies on its potential applications and the development of safer and more efficient methods for working with the compound in lab experiments.
Synthesemethoden
Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene can be synthesized by several methods, including catalytic hydrogenation of cyclododecatriene, cyclization of cyclododecatriene, and thermal decomposition of cyclododecatriene. The most common method for synthesizing Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene is catalytic hydrogenation of cyclododecatriene, which involves the use of a hydrogenation catalyst such as palladium or platinum.
Wissenschaftliche Forschungsanwendungen
Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene has been widely studied for its potential applications in various fields, including material science, environmental science, and medicinal chemistry. In material science, Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene has been used as a flame retardant in plastics, textiles, and other materials. In environmental science, Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene has been studied for its potential impact on the environment, including its persistence in soil and water. In medicinal chemistry, Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene has been studied for its potential as a drug delivery agent and as a scaffold for the development of new drugs.
Eigenschaften
CAS-Nummer |
18208-94-1 |
|---|---|
Produktname |
Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene |
Molekularformel |
C16H28 |
Molekulargewicht |
220.39 g/mol |
IUPAC-Name |
tricyclo[8.6.0.02,9]hexadecane |
InChI |
InChI=1S/C16H28/c1-2-6-10-14-13(9-5-1)15-11-7-3-4-8-12-16(14)15/h13-16H,1-12H2 |
InChI-Schlüssel |
VJCXJWHLSRMECV-UHFFFAOYSA-N |
SMILES |
C1CCCC2C(CC1)C3C2CCCCCC3 |
Kanonische SMILES |
C1CCCC2C(CC1)C3C2CCCCCC3 |
Synonyme |
Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



